molecular formula C32H48O6 B1254859 Alisol C monoacetate CAS No. 26575-93-9

Alisol C monoacetate

Cat. No. B1254859
CAS RN: 26575-93-9
M. Wt: 528.7 g/mol
InChI Key: KOOCQNIPRJEMDH-QSKXMHMESA-N
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Description

Synthesis Analysis

The synthesis and structural elucidation of Alisol C monoacetate have been explored through studies involving the correlation of this compound with related alisol derivatives. The compound has been identified as 16-oxoalisol B 23-monoacetate, a derivative of alisol B, through comprehensive structural analysis and reaction mechanisms involving epoxide cleavage of alisol B and its derivatives (Murata, Shinohara, & Miyamoto, 1970).

Molecular Structure Analysis

Alisol C monoacetate's molecular structure has been elucidated through crystallography and spectroscopic analyses. The molecule is characterized by its protostane-type triterpenoid structure, featuring three six-membered rings and one five-membered ring. The structure demonstrates specific conformations, such as slightly distorted half-chair and chair conformations, which are integral to its chemical properties and interactions (Ye et al., 2003).

Chemical Reactions and Properties

Alisol C monoacetate undergoes specific chemical reactions, such as epoxide cleavage, which are crucial for its structural and functional diversity. These reactions contribute to the compound's biological activities and its potential as a pharmacological agent. The stereochemical courses and mechanisms of these reactions have been detailed, providing insights into the compound's reactivity and interactions with biological targets (Murata, Shinohara, & Miyamoto, 1970).

Scientific Research Applications

  • Osteoclast Inhibition

    • Field : Endocrinology & Metabolism
    • Application : Alisol C monoacetate has been found to inhibit osteoclast formation .
    • Method : The osteoclast inhibitory activity was determined by inducing osteoclast formation in a co-culture of primary rat osteoblasts and primary rat bone marrow cells with calcitriol, and then treating the culture with Alisol C monoacetate .
    • Results : Alisol C monoacetate (1-10 µM) was found to inhibit osteoclast formation induced by calcitriol .
  • Anti-inflammatory Activity

    • Field : Immunology & Inflammation
    • Application : Alisol C monoacetate has been found to have anti-inflammatory activity .
    • Method : The anti-inflammatory activity was determined by measuring the reduction in ear edema in a mouse model of delayed-type hypersensitivity .
    • Results : Alisol C monoacetate (10 and 50 mg/kg) was found to reduce ear edema in a mouse model of delayed-type hypersensitivity .
  • Anti-hyperlipidemic Activity

    • Field : Endocrinology & Metabolism
    • Application : Alisol C monoacetate has been found to have anti-hyperlipidemic activity .
    • Method : The anti-hyperlipidemic activity was determined by measuring the reduction in serum lipid levels in animal models .
    • Results : Alisol C monoacetate was found to reduce serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, and increase high-density lipoprotein cholesterol .
  • Anti-diabetic Activity

    • Field : Endocrinology & Metabolism
    • Application : Alisol C monoacetate has been found to have anti-diabetic activity .
    • Method : The anti-diabetic activity was determined by measuring the reduction in blood glucose levels in animal models .
    • Results : Alisol C monoacetate was found to reduce blood glucose levels and improve insulin sensitivity .
  • Anti-atherosclerosis Activity

    • Field : Cardiovascular Research
    • Application : Alisol C monoacetate has been found to have anti-atherosclerosis activity .
    • Method : The anti-atherosclerosis activity was determined by measuring the reduction in atherosclerotic plaque formation in animal models .
    • Results : Alisol C monoacetate was found to reduce atherosclerotic plaque formation and improve endothelial function .
  • Anti-atherosclerosis Activity

    • Field : Cardiovascular Research
    • Application : Alisol C monoacetate has been found to have anti-atherosclerosis activity .
    • Method : The anti-atherosclerosis activity was determined by measuring the reduction in atherosclerotic plaque formation in animal models .
    • Results : Alisol C monoacetate was found to reduce atherosclerotic plaque formation and improve endothelial function .
  • Anti-fibrotic Activity

    • Field : Hepatology
    • Application : Alisol C monoacetate has been found to have anti-fibrotic activity .
    • Method : The anti-fibrotic activity was determined by measuring the reduction in liver fibrosis in animal models .
    • Results : Alisol C monoacetate was found to reduce liver fibrosis and improve liver function .
  • Anti-proliferative Activity

    • Field : Oncology
    • Application : Alisol C monoacetate has been found to have anti-proliferative activity .
    • Method : The anti-proliferative activity was determined by measuring the reduction in tumor cell proliferation in vitro .
    • Results : Alisol C monoacetate was found to reduce tumor cell proliferation and induce apoptosis .

Safety And Hazards

Alisol C monoacetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCQNIPRJEMDH-QSKXMHMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alisol C 23-acetate

CAS RN

26575-93-9
Record name Alisol C 23-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALISOL C 23-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
T MURATA, M SHINOHARA… - Chemical and …, 1970 - jstage.jst.go.jp
… B, alisol B monoacetate and alisol C monoacetate, the new … The structure of alisol C monoacetate has been clarified to … , alisol B monoacetate and alisol C monoacetate. …
Number of citations: 46 www.jstage.jst.go.jp
村田忠一, 篠原正和, 宮本益雄 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
… B, alisol B monoacetate and alisol C monoacetate, the new … The structure of alisol C monoacetate has been clarified to … , alisol B monoacetate and alisol C monoacetate. …
Number of citations: 1 jlc.jst.go.jp
IM Chang, YS Kim, HS Yun, SO Kim - Korean Journal of …, 1982 - koreascience.kr
… Alisol A monoacetate, alisol B monoacetate, alisol C monoacetate and alisol B were isolated from Alismatis Rhizoma, which is a herbal drug used frequently in the oriental prescriptions. …
Number of citations: 17 koreascience.kr
C Wu, M Jing, L Yang, L Jin, Y Ding, J Lu, Q Cao… - Chemico-Biological …, 2018 - Elsevier
Alisol A 24-acetate (AA), a natural triterpenoid isolated from the traditional Chinese medicine Rhizoma Alismatis, has various therapeutic effects. We investigated the anti-nonalcoholic …
Number of citations: 30 www.sciencedirect.com
JK Kim, KR Ryu, IM Hwang, BG Maeng… - Korean Journal of …, 1996 - koreascience.kr
… monoacetate, alisol-C monoacetate ē 18"" guaianes sesquiterpene?l alismol, alismoquiside 5o] %) EZ %51", il 2 f-sitosterol, H, choline, 蛋白質,激粉手o 多量含有妄}C %以亡},O}奇alisol…
Number of citations: 2 koreascience.kr
NY Kim, TH Kang, HO Pae, BM CHOI… - Biological and …, 1999 - jstage.jst.go.jp
… has furnished two inducible nitric oxide synthase (iNOS) inhibitory compounds, alismol (l) and alisol B monoacetate (2), together with an inactive triterpene, alisol C monoacetate (3). …
Number of citations: 25 www.jstage.jst.go.jp
T Murata, Y Imai, T Hirata… - Chemical and …, 1970 - jstage.jst.go.jp
… The present paper concerns the isolation of new, hypocholes— terolemic substances named alisol A (1), alisol A monoacetate (3), alisol B monoacetate (4) and alisol C monoacetate (5…
Number of citations: 67 www.jstage.jst.go.jp
N MURAKAMI, N YAGI, T MURAKAMI… - Chemical and …, 1996 - jstage.jst.go.jp
… : 20 mA/cmz) at 0 C for 3h gave alisol C monoacetate (7)1b) in 58.2 % (conversion yield) with … Additionally, it is worthwhile that alisol C monoacetate (7), whose content is lower than that …
Number of citations: 7 www.jstage.jst.go.jp
村田忠一, 今井祥雄, 平田武夫, 宮本益雄 - … and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
… The present paper concerns the isolation of new, hypocholes— terolemic substances named alisol A (1), alisol A monoacetate (3), alisol B monoacetate (4) and alisol C monoacetate (5…
Number of citations: 4 jlc.jst.go.jp
HS YunChoi, SH Chung, YS Kim - Korean Journal of …, 1981 - koreascience.kr
… II: R = 0AC 3Cetone (10:1~10:3)으로 gradientelution하 여 alisol C monoacetate (IW) 및 alisol B(I)를 분리하였다. 각각의 물질은 보고 된 문헌과 mp. IR, NMR, TLC pattern 등을 비교 확인 …
Number of citations: 5 koreascience.kr

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